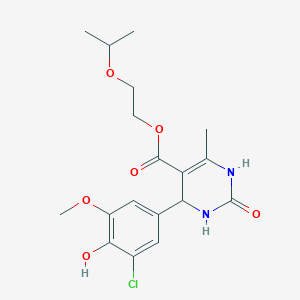![molecular formula C22H22FN3O3 B5062172 1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5062172.png)
1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone, also known as FUBPZ, is a small molecule that has been extensively studied in the field of medicinal chemistry. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of 1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression and are often overexpressed in cancer cells. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and enhance the immune response against cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of chronic inflammatory diseases. In neurological disorder research, this compound has been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of 1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone for lab experiments is its high purity and stability, which makes it a valuable tool for medicinal chemistry research. This compound is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, this compound is still in the early stages of development as a potential therapeutic agent, so its efficacy and safety in humans are not yet known.
未来方向
There are many potential future directions for research on 1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone, including further studies on its mechanism of action, its efficacy and safety in animal models and humans, and its potential therapeutic applications in a wide range of diseases. Specifically, future research could focus on developing this compound derivatives with improved potency and selectivity, identifying biomarkers that can predict response to this compound treatment, and exploring the use of this compound in combination with other drugs or therapies to enhance its efficacy. Overall, this compound has great potential as a valuable tool for medicinal chemistry research and as a potential therapeutic agent for a wide range of diseases.
合成方法
The synthesis of 1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone involves a multistep process that begins with the reaction of 4-fluorobenzylamine with 2-isopropyl-5-chlorobenzoxazole to form a key intermediate. This intermediate is then reacted with piperazine and a carbonylating agent to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for medicinal chemistry research.
科学研究应用
1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone has been extensively studied for its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects.
In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In neurological disorder research, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(2-propan-2-yl-1,3-benzoxazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-14(2)21-24-18-11-16(5-8-19(18)29-21)22(28)26-10-9-25(20(27)13-26)12-15-3-6-17(23)7-4-15/h3-8,11,14H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMMDAVWQFLUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)N3CCN(C(=O)C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5062095.png)
![1-(3-phenylpropyl)-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5062101.png)
![N-[5-(1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5062107.png)
![4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5062122.png)

![ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5062135.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5062136.png)

![1,3-bis(hydroxymethyl)-4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5062146.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5062150.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide](/img/structure/B5062157.png)
![[1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5062163.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B5062173.png)
